N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide
Description
N-{[3-(Trifluoromethyl)phenyl]methyl}prop-2-enamide (CAS: 1155979-78-4, molecular formula: C₁₁H₁₀F₃NO) is a synthetic acrylamide derivative characterized by a trifluoromethylphenyl group attached via a methylene linker to the acrylamide backbone. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance lipophilicity, metabolic stability, and target binding affinity . It is cataloged as a building block for drug discovery, with commercial availability in gram-scale quantities .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-10(16)15-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPRFMAXHDFXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide involves the acylation of 3-(trifluoromethyl)benzylamine with acryloyl chloride. This method is widely reported in chemical literature and commercial synthesis protocols.
- 3-(Trifluoromethyl)benzylamine
- Acryloyl chloride
$$
\text{3-(Trifluoromethyl)benzylamine} + \text{Acryloyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, RT}} \text{this compound}
$$
Detailed Preparation Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of amine | Dissolve 3-(trifluoromethyl)benzylamine in anhydrous dichloromethane | Inert atmosphere (N₂ or Ar) recommended to avoid moisture |
| 2 | Addition of base | Add triethylamine (or similar tertiary amine base) to the solution | Base neutralizes HCl formed during reaction |
| 3 | Acylation reaction | Add acryloyl chloride dropwise at 0°C to room temperature | Slow addition controls exotherm |
| 4 | Stirring | Stir the reaction mixture at room temperature for several hours (typically 2–6 h) | Reaction monitored by TLC or HPLC |
| 5 | Work-up | Quench reaction with water, separate organic layer | Wash organic layer with aqueous acid/base to remove impurities |
| 6 | Purification | Purify crude product by column chromatography (silica gel) | Eluent often a gradient of hexane/ethyl acetate |
Reaction Conditions and Considerations
- Solvent: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and products. Other aprotic solvents like tetrahydrofuran (THF) may be used but less commonly.
- Base: Triethylamine is commonly used to scavenge HCl and prevent protonation of the amine.
- Temperature: Initial cooling during addition of acryloyl chloride prevents side reactions; reaction proceeds efficiently at room temperature.
- Atmosphere: Inert atmosphere minimizes hydrolysis of acryloyl chloride and oxidation of sensitive intermediates.
Purification and Yield
- Purification: Column chromatography is the standard method, using silica gel and suitable solvent systems to separate the desired amide from unreacted starting materials and side products.
- Yield: Reported yields typically range from 70% to 90%, depending on reaction scale and purification efficiency.
Analytical Data and Characterization
- Molecular Formula: C11H10F3NO
- Molecular Weight: Approximately 225.20 g/mol
- Structural Features: The trifluoromethyl group imparts lipophilicity and electron-withdrawing character, influencing reactivity during synthesis and subsequent applications.
Alternative Synthetic Routes and Industrial Considerations
While the direct acylation of 3-(trifluoromethyl)benzylamine with acryloyl chloride is the most straightforward method, alternative routes may involve:
- Pre-formation of protected amines or intermediates to improve selectivity.
- Use of coupling reagents such as carbodiimides in place of acyl chlorides for milder reaction conditions.
- Continuous flow synthesis for improved scalability and reaction control in industrial settings.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | 3-(Trifluoromethyl)benzylamine, Acryloyl chloride |
| Solvent | Dichloromethane (anhydrous) |
| Base | Triethylamine |
| Temperature | 0°C (addition), then room temperature |
| Reaction Time | 2–6 hours |
| Purification | Column chromatography (silica gel) |
| Yield | 70–90% (typical) |
| Atmosphere | Inert (N₂ or Ar) recommended |
Research Findings and Notes
- The trifluoromethyl group on the phenyl ring influences the electronic properties of the amide, potentially affecting reaction kinetics and product stability.
- Amidation reactions using acryloyl chloride are generally high yielding and reproducible under controlled conditions.
- The compound’s preparation is well-suited for laboratory-scale synthesis and can be adapted for industrial production with process optimization.
- Purity and structural integrity are typically confirmed by NMR, IR spectroscopy, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactions
N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions:
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
- Reduction : Reduction reactions using lithium aluminum hydride can convert the amide group to an amine.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Sodium methoxide, Potassium tert-butoxide | Various substituted derivatives |
Chemistry
This compound serves as a crucial building block in organic synthesis. Its unique structural properties allow it to be used in the formation of more complex organic molecules, facilitating advancements in synthetic methodologies.
Biology
Research has indicated potential biological activities associated with this compound, including:
- Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes, which could be beneficial in drug development.
- Receptor Binding : The compound's interaction with various receptors is under investigation for its therapeutic implications.
Medicine
Ongoing research aims to explore this compound as a pharmaceutical intermediate. Its unique properties suggest potential applications in developing new drugs targeting various diseases.
A notable study evaluated compounds similar to this compound against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against resistant strains .
In another study focusing on antitubercular activity, derivatives of similar compounds exhibited promising results against Mycobacterium tuberculosis, indicating that modifications of the trifluoromethyl group could enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | logP* | Water Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|
| N-{[3-(Trifluoromethyl)phenyl]methyl}prop-2-enamide | 245.19 | ~3.8 | <0.1 | Moderate (CYP3A4 substrate) |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 398.30 | ~4.2 | <0.05 | High (resistant to oxidation) |
| (2E)-3-(3,4-Dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | 374.20 | ~3.9 | 0.12 | Moderate |
| XCT790 | 467.28 | ~4.5 | <0.01 | Low (rapid glucuronidation) |
*Estimated using fragment-based methods.
Biological Activity
N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide, also known by its CAS number 1155979-78-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C11H10F3NO
- IUPAC Name : N-(3-(trifluoromethyl)benzyl)acrylamide
- Smiles Notation : O=C(C=C)NCC1=CC=CC(C(F)(F)F)=C1
The trifluoromethyl group enhances the lipophilicity of the compound, which may facilitate its interaction with biological membranes and molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's lipophilic nature allows it to penetrate cell membranes effectively. Once inside the cell, it can modulate the activity of various proteins involved in cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates, suggesting that this compound may also possess similar activity .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | S. aureus, MRSA |
| Related Compound | 25.9 | S. aureus |
| Related Compound | 12.9 | MRSA |
Anti-inflammatory Potential
In vitro studies have demonstrated that this compound may modulate inflammatory responses by affecting the NF-κB signaling pathway. Certain derivatives have shown an increase in NF-κB activity by 10–15%, indicating a complex role in inflammation modulation .
Case Studies
- Antidepressant-like Effects : A study involving a structurally related compound indicated potential antidepressant effects through modulation of serotonergic systems in animal models . This suggests that this compound could be explored for similar therapeutic applications.
- Enzyme Inhibition : Preliminary research indicates that compounds with similar structures can inhibit specific enzymes related to disease processes. The exact mechanisms remain to be fully elucidated but warrant further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| N-{[4-(trifluoromethyl)phenyl]methyl}prop-2-enamide | Para position CF3 | TBD |
| N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-ynamide | Alkyne instead of alkene | TBD |
The position of the trifluoromethyl group significantly influences both chemical reactivity and biological activity, making these comparisons crucial for understanding structure-activity relationships.
Q & A
Q. What synthetic routes are reported for N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide, and how is purity validated?
The compound is typically synthesized via amide coupling between 3-(trifluoromethyl)benzylamine and acryloyl chloride under inert conditions. Key steps include:
Q. What in vitro antimicrobial activities are observed, and how do they compare to clinical standards?
The compound exhibits broad-spectrum activity :
- Antistaphylococcal : MIC = 0.15–5.57 µM against S. aureus (MSSA/MRSA), outperforming ampicillin (MIC = 1–8 µM) .
- Antitubercular : MIC = 1.2 µM against M. tuberculosis H37Ra, comparable to isoniazid (MIC = 0.3 µM) .
- Anti-biofilm : Reduces S. aureus biofilm biomass by 60–80% at 5 µM (crystal violet assay) .
Q. Which structural features drive its bioactivity?
- Trifluoromethyl group : Enhances lipophilicity (logP ~3.5), improving membrane penetration .
- Acrylamide moiety : Acts as a Michael acceptor , enabling covalent binding to cysteine residues in bacterial enzymes .
- Aromatic substitution : 3-Trifluoromethylphenyl boosts electron-withdrawing effects , stabilizing target interactions .
Advanced Research Questions
Q. How does the compound inhibit biofilm formation, and what models validate this?
Q. What mechanisms explain its activity against drug-resistant bacteria?
- Kinase inhibition : Structural analogs (e.g., CO-1686) target EGFR T790M mutants , suggesting potential cross-reactivity with bacterial kinases .
- Electron transport disruption : Trifluoromethyl groups may inhibit cytochrome c oxidase (mitochondrial complex IV), analogous to aluminium phosphide .
Q. How do structural modifications impact selectivity?
- Side-chain variations : Adding 3,5-bis(trifluoromethyl)phenyl (as in analog 2p) increases anti-enterococcal activity (MIC = 2.34 µM vs. 44.5 µM for parent compound) .
- Substituent position : 3-Trifluoromethyl substitution outperforms 4-substituted analogs due to steric compatibility with enzyme active sites .
Q. How can cytotoxicity discrepancies across cell lines be resolved?
Q. What strategies optimize synergistic effects with antibiotics?
Q. Which computational models predict target binding?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
